
2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is nearly planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve nucleophilic aromatic substitution and the formation of thiosemicarbazone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzimidazole derivatives have been studied using vibrational spectroscopy, quantum computational and molecular docking studies . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .科学的研究の応用
DNA Binding and Fluorescent Staining
One notable application of benzimidazole derivatives is their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known benzimidazole derivative, is widely used as a fluorescent DNA stain due to its ability to penetrate cells and bind DNA, making it invaluable in plant cell biology for chromosome and nuclear staining, as well as in analysis of nuclear DNA content values through flow cytometry. This compound and its analogs also find uses as radioprotectors and topoisomerase inhibitors, highlighting their potential as a starting point for rational drug design and as a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacological Significance of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of pharmacological functions, playing a critical role throughout the medical sector. They have shown antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive effects, and act as proton pump inhibitors. These derivatives, through modifications in their composition, offer a high degree of variety which has been beneficial in discovering new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Biological Activities and Synthetic Utilities
Benzimidazole and its analogs, such as 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide, are part of extensive research due to their diverse biological and pharmacological properties. Their synthetic utilities have been explored for the development of new compounds with potential therapeutic applications, including but not limited to antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities. The S-arylation of 2-mercaptobenzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, has gained attention for the synthesis of compounds with various biological activities, demonstrating the broad application and interest in this chemical class (Vessally et al., 2018).
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)10-13(16(18)21)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMXOZNEYSYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

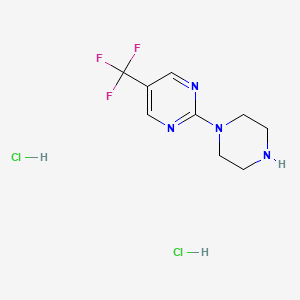
![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
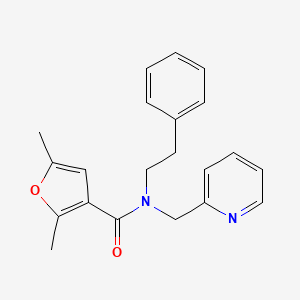
![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)

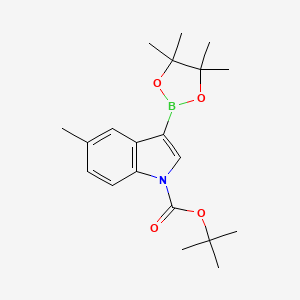
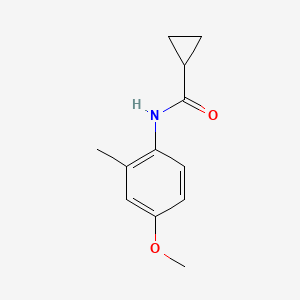
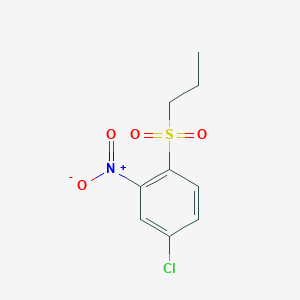
![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

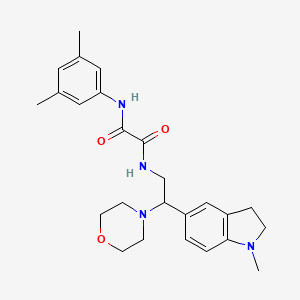
![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)